REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.[OH:12][S:13]([OH:16])(=[O:15])=[O:14].[N+:17]([O-])([OH:19])=[O:18]>FC(F)(F)C(O)=O>[S:13]([OH:16])([OH:15])(=[O:14])=[O:12].[NH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:17]([O-:19])=[O:18])[CH:9]=2)[CH2:4]1 |f:0.1,5.6|
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Name
|
|
Quantity
|
10.08 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/water bath
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
ADDITION
|
Details
|
The mixture was then placed in an ice water bath for the slow addition of diethyl ether (300 mL) over 35 minutes
|
Duration
|
35 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the solids were filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.NC1CC2=CC=C(C=C2C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |